molecular formula C12H13O3P B12571424 [1-(Naphthalen-2-yl)ethyl]phosphonic acid CAS No. 478490-59-4

[1-(Naphthalen-2-yl)ethyl]phosphonic acid

Cat. No.: B12571424
CAS No.: 478490-59-4
M. Wt: 236.20 g/mol
InChI Key: BEIBOGJDGMTXTE-UHFFFAOYSA-N
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Description

[1-(Naphthalen-2-yl)ethyl]phosphonic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Naphthalen-2-yl)ethyl]phosphonic acid typically involves the reaction of naphthalene derivatives with phosphonic acid precursors. One common method is the Michaelis-Arbuzov reaction, where a naphthalene derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[1-(Naphthalen-2-yl)ethyl]phosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like THF .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications in research and industry .

Scientific Research Applications

[1-(Naphthalen-2-yl)ethyl]phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(Naphthalen-2-yl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the study of enzyme inhibitors and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(Naphthalen-2-yl)ethyl]phosphonic acid include other naphthalene derivatives and phosphonic acid analogs, such as:

Uniqueness

The uniqueness of this compound lies in its structural properties, which combine the aromatic naphthalene ring with the reactive phosphonic acid group.

Properties

CAS No.

478490-59-4

Molecular Formula

C12H13O3P

Molecular Weight

236.20 g/mol

IUPAC Name

1-naphthalen-2-ylethylphosphonic acid

InChI

InChI=1S/C12H13O3P/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H2,13,14,15)

InChI Key

BEIBOGJDGMTXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)P(=O)(O)O

Origin of Product

United States

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